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Compound of Interest

1-(2-Chloro-6-
Compound Name: ) ]
fluorobenzyl)piperazine

cat. No.: B1361801

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzyl)piperazine: Properties, Synthesis,
and Potential Applications

Introduction

1-(2-Chloro-6-fluorobenzyl)piperazine is a substituted piperazine derivative that holds
significant interest for researchers in medicinal chemistry and drug development. The
piperazine ring is a well-established pharmacophore present in a multitude of approved drugs,
valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] This
guide provides a comprehensive overview of the chemical properties, a plausible synthetic
route, and the potential pharmacological relevance of 1-(2-Chloro-6-fluorobenzyl)piperazine,
designed to serve as a technical resource for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Chloro-6-fluorobenzyl)piperazine is
presented in the table below. These parameters are crucial for predicting the compound's
behavior in biological systems and for designing experimental protocols.
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Property Value Source

1-((2-chloro-6-
IUPAC Name ] ] N/A
fluorophenyl)methyl)piperazine

CAS Number 215655-20-2 [2]
Molecular Formula C11H14CIFN:2 [2]
Molecular Weight 228.69 g/mol [2]
Density 1.202 g/mL at 25 °C [2]
Refractive Index (n20/D) 1.5470 [2]
LogP 2.73 [3]
LogS -2.19 [3]
z:ap:l‘c))gical Polar Surface Area 153 A2 3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C)(;untg p 2 3]
Rotatable Bond Count 2 [3]

Synthesis and Reactivity

The most direct and common method for the synthesis of 1-(2-Chloro-6-
fluorobenzyl)piperazine is the N-alkylation of piperazine with a suitable electrophile, in this
case, 2-chloro-6-fluorobenzyl chloride. This reaction is a standard nucleophilic substitution
where the secondary amine of piperazine acts as the nucleophile.

Synthetic Rationale

The N-alkylation of piperazines is a widely used and versatile reaction in organic synthesis.[4]
[5][6] Using a large excess of piperazine can favor mono-alkylation by increasing the statistical
probability of the alkylating agent reacting with an unsubstituted piperazine molecule.
Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for
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controlled mono-alkylation, followed by deprotection to yield the desired product.[1] The choice
of a suitable base is critical to neutralize the HCI formed during the reaction and to deprotonate
the piperazine, enhancing its nucleophilicity.

Proposed Synthetic Workflow

Piperazine

G—Chloro—B—fluorobenzyl chlorida

Base (e.g., K2COs3, EtsN)
Solvent (e.g., Acetonitrile, DMF)

Click to download full resolution via product page

N-Alkylation 1-(2-Chloro-6-fluorobenzyl)piperazine

Caption: Proposed synthetic workflow for 1-(2-Chloro-6-fluorobenzyl)piperazine.

Reactivity

The chemical reactivity of 1-(2-Chloro-6-fluorobenzyl)piperazine is primarily dictated by the
presence of the secondary amine in the piperazine ring, which is nucleophilic and can undergo
further reactions such as acylation, sulfonation, and reaction with other electrophiles. The
aromatic ring, being substituted with electron-withdrawing groups (chloro and fluoro), is
deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic
substitution might be possible under specific conditions.

Spectral Analysis
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While specific experimental spectra for 1-(2-Chloro-6-fluorobenzyl)piperazine are not readily
available in the public domain, a prediction of its spectral characteristics can be made based on
its structure and data from similar compounds.[7][8][9][10][11][12][13]

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the 2-chloro-6-fluorobenzyl group, likely appearing as complex multiplets
in the aromatic region (& 7.0-7.5 ppm). The benzylic protons (-CHz-) would likely appear as a
singlet around & 3.5-4.0 ppm. The protons on the piperazine ring would be observed as two
distinct multiplets, corresponding to the four protons adjacent to the benzyl group and the
four protons adjacent to the NH group, likely in the  2.5-3.5 ppm range. The NH proton
would appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with
their chemical shifts influenced by the chloro and fluoro substituents. The benzylic carbon is
expected around & 60-65 ppm. The four carbons of the piperazine ring would likely show two
distinct signals in the & 45-55 ppm region.

e Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular
ion peak (M+) at m/z 228. The fragmentation pattern would be expected to include a
prominent peak corresponding to the loss of the piperazine moiety, resulting in the 2-chloro-
6-fluorobenzyl cation at m/z 145. Another significant fragment would be the piperazinyl-
methyl cation at m/z 99.

e FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching
vibrations around 3300-3500 cm~?, C-H stretching of the aromatic and aliphatic groups in the
2800-3100 cm~1 region, and C-N stretching vibrations in the 1000-1200 cm~* range.[11]

Pharmacological Profile and Toxicological
Considerations

The pharmacological profile of 1-(2-Chloro-6-fluorobenzyl)piperazine has not been
extensively studied. However, the piperazine scaffold is a common feature in many centrally
acting drugs, suggesting that this compound could have activity at various receptors in the
central nervous system.

Potential Biological Targets
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Many piperazine derivatives are known to interact with dopaminergic and serotonergic
systems.[14][15] For instance, benzylpiperazine (BZP) and its analogs have been shown to act
as stimulants by affecting dopamine and serotonin transporters.[16] Given the structural
similarity, it is plausible that 1-(2-Chloro-6-fluorobenzyl)piperazine could exhibit affinity for
dopamine (D2, D3, D4) and serotonin (e.g., 5-HT2A) receptors.[17] Further in vitro and in vivo
studies are required to determine its specific biological targets and pharmacological effects.

Potential CNS Activity

1-(2-Chloro-6-fluorobenzyl)piperazine

Binds to

( Dopamine Receptors (D2, D3, Da) ) (Serotonin Receptors (e.g., 5-HTzA))

Downstream Signaling Cascades

Modulation of Neuronal Activity

Click to download full resolution via product page

Caption: Potential signaling pathway for 1-(2-Chloro-6-fluorobenzyl)piperazine.

Metabolism and Toxicology

Piperazine derivatives are primarily metabolized by the cytochrome P450 (CYP) enzyme
system in the liver, with CYP2D6, CYP1A2, and CYP3A4 being major contributors.[18][19] The
metabolism can involve hydroxylation, N-dealkylation, and other oxidative reactions.[20][21][22]
The toxicological profile of 1-(2-Chloro-6-fluorobenzyl)piperazine is unknown. However,
some piperazine derivatives have been associated with adverse effects, including agitation,
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anxiety, and cardiovascular symptoms.[14][15] Therefore, thorough toxicological evaluation

would be necessary before considering this compound for any therapeutic application.

Detailed Experimental Protocols
Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine

This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

Piperazine (large excess, e.g., 5-10 equivalents)
2-Chloro-6-fluorobenzyl chloride (1 equivalent)

Potassium carbonate (K2COs) or Triethylamine (EtsN) (2-3 equivalents)
Acetonitrile or Dimethylformamide (DMF) as solvent

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

To a solution of piperazine in the chosen solvent, add the base (K2COs or EtsN).

Slowly add a solution of 2-chloro-6-fluorobenzyl chloride in the same solvent to the reaction
mixture at room temperature.

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several
hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Once the reaction is complete, cool the mixture to room temperature and filter off any
inorganic salts.

o Concentrate the filtrate under reduced pressure to remove the solvent.
 Partition the residue between ethyl acetate and water.

o Separate the organic layer and wash it sequentially with saturated sodium bicarbonate
solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1-(2-Chloro-6-
fluorobenzyl)piperazine.

Characterization

e High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on
a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with
0.1% trifluoroacetic acid, and UV detection.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Record *H and 3C NMR spectra in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) to confirm the structure.

e Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using ESI or EI) to confirm the
molecular weight and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1361801?utm_src=pdf-body
https://www.benchchem.com/product/b1361801?utm_src=pdf-body
https://www.benchchem.com/product/b1361801?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/29/1/68
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. 1-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINE | 215655-20-2 [chemicalbook.com]
3. Hit2Lead | 1-(2-chloro-6-fluorobenzyl)piperazine | SC-8928661 [hit2lead.com]

4. benchchem.com [benchchem.com]

5. researchgate.net [researchgate.net]

6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved
Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

7. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR
[m.chemicalbook.com]

8. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR
[m.chemicalbook.com]

9. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum [chemicalbook.com]
10. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
11. scispace.com [scispace.com]

12. 1-(2-Chlorophenyl)piperazine | CLOH13CIN2 | CID 415628 - PubChem
[pubchem.ncbi.nlm.nih.gov]

13. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum
[chemicalbook.com]

14. Current awareness of piperazines: pharmacology and toxicology - PubMed
[pubmed.ncbi.nim.nih.gov]

15. merckmillipore.com [merckmillipore.com]
16. etd.auburn.edu [etd.auburn.edu]

17. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-
yllethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative
atypical antipsychotic - PubMed [pubmed.ncbi.nim.nih.gov]

18. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed
[pubmed.ncbi.nim.nih.gov]

19. researchgate.net [researchgate.net]

20. Metabolism in dogs of the chloro- and trifluoromethyl-analogues of a piperazine-
substituted dihydrobenzoxazepine - PubMed [pubmed.ncbi.nim.nih.gov]

21. Structure—metabolism-relationships in the microsomal clearance of piperazin-1-
ylpyridazines - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4372969.htm
https://www.hit2lead.com/screening-compounds/8928661
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Alkylating_Agents_for_Piperazine_Substitution.pdf
https://www.researchgate.net/publication/383818269_A_Simple_Synthesis_of_N-Alkylpiperazines
https://pmc.ncbi.nlm.nih.gov/articles/PMC5949813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5949813/
https://m.chemicalbook.com/SpectrumEN_1011-16-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_1011-16-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_1011-16-1_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_1011-16-1_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_39512-50-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_110-85-0_1HNMR.htm
https://scispace.com/pdf/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2cjn4onnj2.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Chlorophenyl_piperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Chlorophenyl_piperazine
https://www.chemicalbook.com/SpectrumEN_64090-19-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_64090-19-3_1HNMR.htm
https://pubmed.ncbi.nlm.nih.gov/21744514/
https://pubmed.ncbi.nlm.nih.gov/21744514/
https://www.merckmillipore.com/SL/en/tech-docs/paper/359452
https://etd.auburn.edu/bitstream/handle/10415/7754/Synthesis,%20Analysis,%20and%20Pharmacological%20Profile%20of%20Designer%20Piperazine%20Drugs.pdf?sequence=2
https://pubmed.ncbi.nlm.nih.gov/12127158/
https://pubmed.ncbi.nlm.nih.gov/12127158/
https://pubmed.ncbi.nlm.nih.gov/12127158/
https://pubmed.ncbi.nlm.nih.gov/19589229/
https://pubmed.ncbi.nlm.nih.gov/19589229/
https://www.researchgate.net/publication/26658351_Metabolic_interactions_with_piperazine-based_'party_pill'_drugs
https://pubmed.ncbi.nlm.nih.gov/5163174/
https://pubmed.ncbi.nlm.nih.gov/5163174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072423/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 22. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-
hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic
activation - PubMed [pubmed.ncbi.nim.nih.gov]
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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